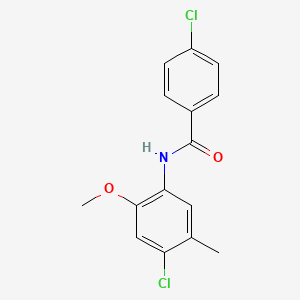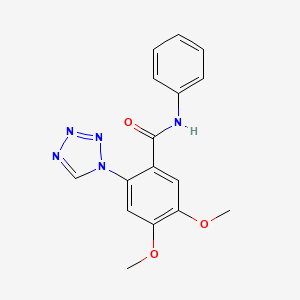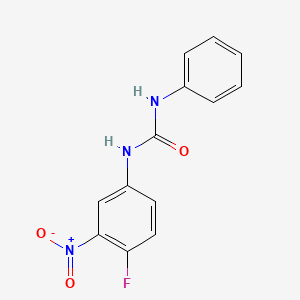![molecular formula C19H23N3O3 B5732071 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, commonly known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DNMDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of DNMDP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DNMDP has also been found to interact with certain receptors in the brain, such as the sigma-1 receptor, which is involved in regulating a variety of physiological processes.
Biochemical and Physiological Effects:
DNMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DNMDP has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNMDP in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. DNMDP has been found to possess a wide range of biological activities, making it a promising candidate for drug development. However, the limitations of using DNMDP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on DNMDP. One area of research is the development of new drugs based on DNMDP. Researchers are exploring the potential use of DNMDP derivatives in the treatment of various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders. Another area of research is the elucidation of the exact mechanism of action of DNMDP. Researchers are working to understand how DNMDP interacts with neurotransmitters and receptors in the brain. Finally, researchers are exploring the potential use of DNMDP in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
DNMDP can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with 2,3-dimethylphenylpiperazine in the presence of a catalyst. The product is then purified using column chromatography to obtain pure DNMDP. The synthesis of DNMDP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DNMDP has been extensively studied for its potential use in the development of new drugs. It has been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. DNMDP has also been found to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain.
Propiedades
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(15(14)2)21-10-8-20(9-11-21)13-16-12-17(22(24)25)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPKIXRYPTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423248 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)





![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)

